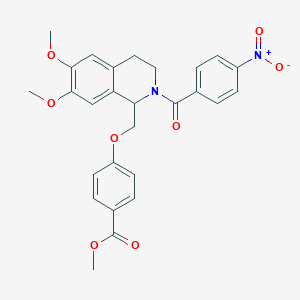
Methyl 4-((6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of quinoline derivatives, specifically 4-hydroxy-2-quinolones.
- Quinoline-2,4-diones (the parent heterocycle) have diverse biological and pharmacological activities.
- The compound’s structure includes a benzoate ester linked to a tetrahydroisoquinoline moiety via a methoxy group.
Methyl 4-((6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate: is a complex organic compound with the molecular formula C₂₇H₂₆N₂O₈.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including the condensation of appropriate precursors.
Reaction Conditions: Specific reaction conditions may vary, but they typically include refluxing in suitable solvents with appropriate reagents.
Industrial Production: While I don’t have specific industrial production methods, research labs often synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents are often employed.
Major Products: These reactions yield derivatives with modified functional groups, affecting biological activity.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, such as antimicrobial or antitumor properties.
Medicine: May serve as a lead compound for drug development.
Industry: Limited information, but its unique structure could inspire new materials.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce.
- Further research is needed to understand how it interacts with biological targets.
Comparison with Similar Compounds
Similar Compounds: Other 4-hydroxy-2-quinolones, such as 4-hydroxyquinoline itself, exhibit related properties.
Uniqueness: Its specific substitution pattern and linkage make it distinct within this class.
Remember that this compound’s applications and mechanisms are still an active area of research, and further studies will enhance our understanding.
Properties
Molecular Formula |
C27H26N2O8 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C27H26N2O8/c1-34-24-14-19-12-13-28(26(30)17-4-8-20(9-5-17)29(32)33)23(22(19)15-25(24)35-2)16-37-21-10-6-18(7-11-21)27(31)36-3/h4-11,14-15,23H,12-13,16H2,1-3H3 |
InChI Key |
ICIYZDKXVBAABD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])COC4=CC=C(C=C4)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















